molecular formula C8H9NO2 B1195769 2-Aminophenylacetic acid CAS No. 3342-78-7

2-Aminophenylacetic acid

Cat. No. B1195769
CAS RN: 3342-78-7
M. Wt: 151.16 g/mol
InChI Key: KHMNCHDUSFCTGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylacetic acids, including derivatives such as 2-aminophenylacetic acid, has been developed through various methods. A notable method involves the iodide-catalyzed reduction of mandelic acids. This process utilizes sodium iodide as a catalyst and phosphorus acid as the stoichiometric reductant, highlighting a scalable and convenient approach for synthesizing phenylacetic acids (Milne et al., 2011). Additionally, the chemoenzymatic route has been employed for the efficient synthesis of non-natural 2-aryl-amino acids, showcasing the use of penicillin G acylase for high enantioselectivity and conversion rates (Xue et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-aminophenylacetic acid is characterized by the presence of an amino group attached to the phenyl ring, which significantly influences its chemical behavior and reactivity. The compound's structure facilitates various chemical reactions, including acylation, arylation, and decarboxylation, contributing to its versatility in organic synthesis.

Chemical Reactions and Properties

2-Aminophenylacetic acid undergoes various chemical reactions, including copper-catalyzed oxidative decarboxylative arylation. This reaction showcases the compound's ability to form 2-aryl benzothiazole derivatives, proceeding via decarboxylation, C-H bond oxidation, and condensation steps, with dioxygen as the sole oxidant (Song et al., 2013). The synthesis of azo mutual prodrugs also highlights the application of 4-aminophenylacetic acid in facilitating targeted drug delivery (Kennedy et al., 2011).

Physical Properties Analysis

The physical properties of 2-aminophenylacetic acid, such as solubility, melting point, and crystalline structure, play a crucial role in its application in synthesis and formulation. These properties are influenced by the molecular structure, particularly the amino group, which affects the compound's hydrogen bonding potential and solubility in various solvents.

Chemical Properties Analysis

2-Aminophenylacetic acid exhibits a range of chemical properties, including acidity, reactivity towards nucleophiles and electrophiles, and the ability to undergo various organic reactions. Its chemical behavior is largely dictated by the functional groups present in its structure, enabling its application in the synthesis of complex organic molecules.

Scientific Research Applications

  • Anti-inflammatory Activity : Substituted 2-aminophenylacetic acid derivatives have shown promise as anti-inflammatory agents, particularly in their ability to inhibit prostaglandin synthetase and demonstrate potency in in vivo anti-inflammatory assays (Walsh et al., 1982).

  • Antimicrobial Potential : Derivatives of 4-aminophenylacetic acid have been synthesized with notable antimicrobial activities, exhibiting promising results in this domain (Bedair et al., 2006).

  • Intestinal Peptide Transporter Interaction : 4-Aminophenylacetic acid (4-APAA) has been found to interact with a proton-coupled oligopeptide transporter, revealing that a peptide bond is not a requirement for rapid translocation through this transporter (Temple et al., 1998).

  • Scientometric Analysis of Herbicide Toxicity : While not directly related to 2-Aminophenylacetic acid, there's a study providing a scientometric review on 2,4-dichlorophenoxyacetic acid, another compound, to highlight global research trends in herbicide toxicity (Zuanazzi et al., 2020).

  • Chemical Synthesis Applications : The compound has been utilized in various chemical syntheses, including the preparation of certain pharmaceutical intermediates and the protection of amino groups in related chemical structures (Wang Rong-geng, 2008).

  • Biosensor Development : 2-Phenylacetic acid, a related compound, was used in developing a whole-cell biosensor for quantifying certain aromatic compounds, demonstrating its application in analytical chemistry (Guo et al., 2018).

  • Cancer Chemotherapy Research : 4-Bis(2-chloroethyl)aminophenylacetic acid, a metabolite related to 2-Aminophenylacetic acid, has been studied for its reactions in physiological solutions, contributing to understanding the efficacy and bioavailability of certain chemotherapy agents (Pettersson-Fernholm et al., 1999).

Safety And Hazards

2-Aminophenylacetic acid is classified as a skin irritant and eye irritant. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-(2-aminophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMNCHDUSFCTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342684
Record name 2-Aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminophenylacetic acid

CAS RN

3342-78-7
Record name 2-Aminophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3342-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminophenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
DA Walsh, DA Shamblee, WJ Welstead Jr… - Journal of Medicinal …, 1982 - ACS Publications
Several substituted 2-aminophenylacetic acid derivatives were prepared and tested for in vitro prostaglandin synthetase inhibition activity and for in vivo antiinflammatory activity. The2-…
Number of citations: 17 pubs.acs.org
IV Lytvynchuk, MS Fonari, VC Kravtsov… - Farmatsevtychnyi …, 2023 - pharmj.org.ua
… of 2-aminophenylacetic acid in the composition of 2-APhHFS in chemical transformations. … The high lability of 2-aminophenylacetic acid hexafluorosilicate limits the possibilities of using …
Number of citations: 0 pharmj.org.ua
IV Lytvynchuk, MS Fonari, VC Kravtsov, VO Gelmboldt - 2023 - onmedu.edu.ua
Fluoride therapy is known to be the most effective and safe method of caries treatment. In recent years, ammonium hexafluorosilicates, including salts with biologically active cations, …
Number of citations: 5 www.onmedu.edu.ua
A Ech-chahad, H Farah, A Lamiri - … JOURNAL OF PHARMTECH …, 2013 - researchgate.net
… Preparation of 2-aminophenylacetic acid derivatives 2(ac) 2-aminophenylacetic acid … crystallized from hexane, affording 2-aminophenylacetic acid derivatives 2(ac) in 72% yield. …
Number of citations: 1 www.researchgate.net
P Egli - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
D‐2‐Aminophenylacetic acid (1) (phenylglycine, PG) was subjected to a Birch reduction in the presence of tritiumion. A substantial, but relatively low isotope effect, k H /k T = 3.51, was …
A Nomura - Nihon Yakurigaku zasshi. Folia Pharmacologica …, 1977 - europepmc.org
… acid (N1) and N-(1'-naphthyl)-2-aminophenylacetic acid (IG240), and was not observed with … , N-(2', 6'-dichlorophenyl)-2-aminophenylacetic acid (CPPA), nine derivatives of N1 and two …
Number of citations: 3 europepmc.org
WC Sumpter - Chemical Reviews, 1945 - ACS Publications
… Baeyer (5) established the constitution of oxindole as the lactam of 2-aminophenylacetic acid through its synthesis by the reduction of 2-nitrophenylacetic acid with tin and hydrochloric …
Number of citations: 75 pubs.acs.org
X Li, M Zhou, Y Pan - Chemosphere, 2018 - Elsevier
… On the other hand, prior to C single bond N cleavage, DCF could be transformed to 2,6-dichloroaniline, phenylacetic acid, 1,3- dichlorobenzene and 2-aminophenylacetic acid. These …
Number of citations: 51 www.sciencedirect.com
D Vogna, R Marotta, A Napolitano, R Andreozzi… - Water research, 2004 - Elsevier
… atom of 1 or of reaction products such as 2-nitrophenylacetic acid, which might arise from oxidation at the nitrogen atom of 1 or of reaction products such as 2-aminophenylacetic acid (9)…
Number of citations: 576 www.sciencedirect.com
T Sakamoto, I Hosoda… - Journal of heterocyclic …, 1988 - Wiley Online Library
… 1-Methoxy- and l-hydroxy-2-oxindoles rearranged in acidic solution to 5-substituted 2-aminophenylacetic acid derivatives which were cyclized to the corresponding 2-oxindoles with …
Number of citations: 14 onlinelibrary.wiley.com

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